5-Methyl-4-trifluoromethyl-pyrimidine
Overview
Description
5-Methyl-4-trifluoromethyl-pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 4-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-trifluoromethyl-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine.
Substitution Reaction: The 4-position chlorine atom is substituted with a trifluoromethyl group using a reagent like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base such as cesium fluoride (CsF).
Methylation: The 5-position chlorine atom is then substituted with a methyl group using a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-trifluoromethyl-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be substituted with nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: 5-Carboxy-4-trifluoromethyl-pyrimidine.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
5-Methyl-4-trifluoromethyl-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-trifluoromethyl-pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cell proliferation. The trifluoromethyl group enhances the compound’s binding affinity to its targets by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-trifluoromethyl-pyrimidine
- 4-Methyl-5-trifluoromethyl-pyrimidine
- 5-Methyl-4-chloropyrimidine
Uniqueness
5-Methyl-4-trifluoromethyl-pyrimidine is unique due to the specific positioning of the trifluoromethyl and methyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group significantly enhances the compound’s metabolic stability and biological activity compared to similar compounds without this group .
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-10-3-11-5(4)6(7,8)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJFWNXSTJTKFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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